N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide
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Overview
Description
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential
Preparation Methods
One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes . For example, some isoxazole compounds have been shown to inhibit the activity of FLT3, a receptor tyrosine kinase involved in the development and progression of acute myeloid leukemia . The exact molecular targets and pathways for N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide would depend on its specific structure and functional groups.
Comparison with Similar Compounds
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide can be compared with other isoxazole derivatives to highlight its uniqueness. Similar compounds include N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea and N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide . These compounds share the isoxazole core but differ in their substituents, which can significantly impact their biological activity and therapeutic potential. The presence of the tert-butyl group and the difluorobenzamide moiety in N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide may confer unique properties that make it a valuable compound for specific applications.
Properties
CAS No. |
82558-86-9 |
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Molecular Formula |
C14H14F2N2O2 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H14F2N2O2/c1-14(2,3)10-7-11(20-18-10)17-13(19)12-8(15)5-4-6-9(12)16/h4-7H,1-3H3,(H,17,19) |
InChI Key |
XWNWWSTXXAQTNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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